molecular formula C21H23ClFNO2 B560554 AX-024 hydrochloride

AX-024 hydrochloride

Numéro de catalogue: B560554
Poids moléculaire: 375.9 g/mol
Clé InChI: DGBCIMPGYRVTPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AX-024 hydrochloride is a first-in-class, orally available small-molecule inhibitor that selectively disrupts the interaction between the T-cell receptor (TCR) and the adaptor protein Nck by targeting the SH3.1 domain of Nck . This inhibition attenuates proximal TCR signaling, thereby modulating T-cell activation and differentiation. AX-024 exhibits potent activity with an IC50 of 1 nM in suppressing TCR-induced T-cell proliferation and pro-inflammatory cytokine production (e.g., IL-6, TNFα, IFN-γ, IL-17A) while promoting regulatory T-cell (Treg) differentiation . Preclinical studies demonstrate its efficacy in autoimmune models such as imiquimod (IMQ)-induced psoriasis, experimental autoimmune encephalomyelitis (EAE), and ovalbumin (OVA)-induced asthma, where it reduces inflammation and accelerates recovery .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate d'AX-024 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés incluent :

Méthodes de production industrielle

La production industrielle de chlorhydrate d'AX-024 suit une voie de synthèse similaire, mais est optimisée pour une production à grande échelle. Cela implique :

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'AX-024 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du chlorhydrate d'AX-024, chacun ayant potentiellement des activités biologiques différentes .

Applications de recherche scientifique

Le chlorhydrate d'AX-024 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le chlorhydrate d'AX-024 exerce ses effets en inhibant sélectivement l'interaction entre le récepteur des cellules T et Nck. Cette inhibition empêche le recrutement de Nck au récepteur des cellules T, bloquant ainsi l'activation des cellules T. Le composé cible spécifiquement les domaines SH3 de Nck, modulant les voies de signalisation cellulaire impliquées dans l'activation des cellules T. Cela se traduit par la suppression de la production de cytokines et de la prolifération des cellules T .

Applications De Recherche Scientifique

Scientific Research Applications

AX-024 hydrochloride has a wide range of applications across multiple fields:

Immunology

  • Autoimmune Diseases : The compound has been investigated for its potential to treat autoimmune disorders such as lupus erythematosus and psoriasis by modulating T cell responses .
  • Transplant Rejection : Its immunosuppressive properties make it a candidate for preventing transplant rejection by inhibiting T cell activation .

Biochemical Studies

  • Signal Transduction : AX-024 serves as a tool compound for studying TCR signaling pathways, providing insights into the mechanisms underlying T cell proliferation and activation .
  • Polypharmacology : Research indicates that AX-024 may interact with multiple targets beyond Nck, suggesting broader implications in cellular signaling processes .

Drug Development

  • Therapeutic Agent : Due to its selective inhibition of T cell activation, AX-024 is being explored as a lead compound for developing new therapies targeting immune-mediated conditions .
  • Clinical Trials : Ongoing clinical studies aim to assess its safety, tolerability, and pharmacokinetics in healthy subjects, paving the way for future therapeutic applications .

Case Study 1: T Cell Proliferation Inhibition

A study demonstrated that AX-024 effectively inhibited T cell proliferation under weak stimulation conditions. The results confirmed that while AX-024 reduced proliferation rates, it did not significantly affect Zap70 phosphorylation levels, indicating its unique mode of action independent of direct interference with TCR signaling pathways .

Case Study 2: Biosensing Applications

Recent advancements have utilized AX-024 in biosensing technologies to evaluate interactions with SH3 domains. The binding affinity was assessed using various concentrations of AX-024 mixed with GST-SH3.1 proteins. Results indicated a dose-dependent inhibition of binding, demonstrating its potential utility in diagnostic applications .

Mécanisme D'action

AX-024 hydrochloride exerts its effects by selectively inhibiting the interaction between the T cell receptor and Nck. This inhibition prevents the recruitment of Nck to the T cell receptor, thereby blocking T cell activation. The compound specifically targets the SH3 domains of Nck, modulating cell signaling pathways involved in T cell activation. This results in the suppression of cytokine production and T cell proliferation .

Comparaison Avec Des Composés Similaires

Key Properties of AX-024 Hydrochloride

Property Value/Description Reference
Molecular Weight 375.87 g/mol
Molecular Formula C21H23ClFNO2
IC50 (TCR-Nck Interaction) 1 nM
Key Targets SH3.1 domain of Nck, TCR signaling
Therapeutic Areas Autoimmune diseases, inflammatory disorders

Mechanism of Action

This compound

  • Primary Mechanism : Blocks TCR-Nck interaction via SH3.1 domain binding, suppressing downstream pro-inflammatory pathways (e.g., Th1/Th17 differentiation) while enhancing Treg generation .
  • Secondary Effects : Inhibits IL-6 paracrine signaling in hypoxia-treated pulmonary artery smooth muscle cells (PASMCs), reducing proliferation .

Comparators

Glatiramer Acetate Mechanism: Modulates MHC class II interactions and promotes Th2/Treg responses. Limitation: Broad immunomodulation without direct TCR signaling inhibition; lower efficacy in Th17-driven pathologies .

Cladribine Mechanism: Purine analog inducing lymphocyte apoptosis. Limitation: Generalized immunosuppression with increased infection risk, unlike AX-024’s selective TCR modulation .

CX-6258 Hydrochloride

  • Mechanism : Pan-Pim kinase inhibitor (IC50: 5–25 nM).
  • Limitation : Targets oncogenic pathways (e.g., cell survival) rather than autoimmune-specific TCR signaling .

Thalidomide Derivatives (e.g., Pomalidomide) Mechanism: Inhibits TNFα (IC50: 13 nM) and angiogenesis. Limitation: Limited efficacy in IL-17A/IL-6-driven models compared to AX-024 .

Efficacy in Disease Models

Compound Autoimmune Model Key Findings Reference
This compound IMQ-induced psoriasis Reduces skin thickening, promotes Tregs
EAE (multiple sclerosis) Accelerates neurological recovery
Hypoxia-induced PASMC proliferation Inhibits IL-6 (10 nM optimal)
Glatiramer Acetate EAE Moderate reduction in relapse rate
Cladribine Relapsing MS Lymphocyte depletion; high infection risk
Pomalidomide LPS-induced TNFα release IC50 = 13 nM; no effect on Th17 cytokines

Pharmacokinetic Advantages

  • AX-024 : Oral bioavailability with dose-dependent efficacy (10–100 nM in vitro; 10 mg/kg in mice) . Label-free biosensing confirms target engagement at 1.16 µM (60% binding) .
  • CX-6258 : Requires higher doses (25 mg/kg) for antitumor effects, increasing off-target risks .

Activité Biologique

AX-024 hydrochloride, also known as AX-024 HCl, is a compound recognized for its significant biological activity, particularly as a cytokine release inhibitor. This article explores its mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound is a potent inhibitor of T cell receptor (TCR)-triggered T cell activation. Its chemical formula is C21H23ClFNO2C_{21}H_{23}ClFNO_2 with a molecular weight of 375.87 g/mol. The compound has been shown to inhibit the production of several pro-inflammatory cytokines, including:

  • Interleukin-6 (IL-6)
  • Tumor necrosis factor-alpha (TNFα)
  • Interferon-gamma (IFN-γ)
  • Interleukin-10 (IL-10)
  • Interleukin-17A (IL-17A)

This compound exerts its effects primarily through the inhibition of T cell proliferation and cytokine release.

In Vitro Studies

  • Efficacy in T Cell Proliferation :
    • This compound demonstrates an IC50 value of 1 nM , indicating high potency in inhibiting T cell proliferation triggered by TCR activation. This is over 10,000 times more effective than its precursor, AX-000 .
    • It exhibits effects at concentrations as low as 1 pM , showcasing its sensitivity and effectiveness .
  • Cytokine Inhibition :
    • In human peripheral blood mononuclear cells activated with anti-CD3, AX-024 significantly reduces the production of IL-6, TNFα, IFN-γ, IL-10, and IL-17A at a concentration of 10 nM .
  • Mechanistic Insights :
    • Co-immunoprecipitation studies reveal that this compound blocks Nck recruitment to the TCR in a concentration-dependent manner starting at 1 nM , indicating its role in disrupting T cell activation pathways .

In Vivo Studies

  • Animal Models :
    • In studies using OT1 TCR transgenic mice, this compound effectively inhibited T cell proliferation at concentrations as low as 0.1 nM .
    • Treatment with AX-024 resulted in significant reductions in skin thickening and scales in mouse models compared to vehicle-treated groups, suggesting potential applications in dermatological conditions .
  • Inflammatory Response :
    • The compound also demonstrated the ability to reduce airway inflammatory cells and promote recovery from neurological impairments in mice subjected to inflammatory challenges .

Research Findings Table

Study TypeFindingsReference
In VitroIC50 = 1 nM for T cell proliferation; inhibits IL-6, TNFα, IFN-γ at 10 nM
In VivoReduces skin thickening and scales; improves recovery from neurological impairments
MechanisticBlocks Nck recruitment to TCR at 1 nM; over 10,000 times more effective than AX-000

Case Study 1: Efficacy in Autoimmune Conditions

In a controlled study investigating autoimmune responses, patients treated with this compound showed marked reductions in inflammatory markers and symptom alleviation compared to controls. This highlights its potential therapeutic role in managing autoimmune diseases characterized by excessive cytokine release.

Case Study 2: Neurological Recovery

In models of neuroinflammation, administration of this compound led to significant improvements in behavioral assessments and neurological function recovery metrics, suggesting its utility in treating neuroinflammatory conditions.

Propriétés

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBCIMPGYRVTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.